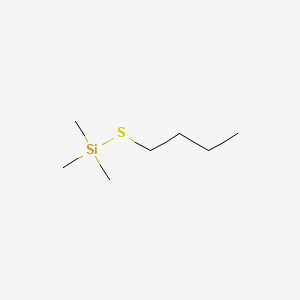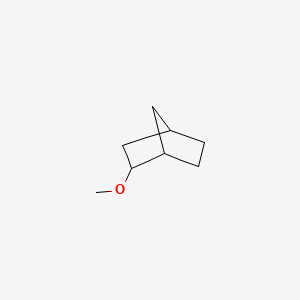![molecular formula C21H27N3 B14161362 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- CAS No. 95586-99-5](/img/structure/B14161362.png)
9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- involves several steps. One common method includes the reaction of cis-3,5-dimethyl-1-piperazinylpropylamine with 9H-carbazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its interactions with sigma-1 receptors, which are involved in various cellular processes.
Medicine: It has shown potential as an anticancer agent by inducing apoptosis in tumor cells and inhibiting angiogenesis. .
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The compound exerts its effects through a dual mechanism of action. It strongly stimulates apoptosis (programmed cell death) in tumor cells and inhibits angiogenesis (formation of new blood vessels), which is crucial for tumor growth. Its primary molecular target is the sigma-1 receptor, which plays a role in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar compounds include other sigma-1 receptor ligands such as haloperidol and pentazocine. What sets 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- apart is its dual mechanism of action and its potential low toxicity, making it a promising candidate for further development as an anticancer agent .
Propiedades
Número CAS |
95586-99-5 |
|---|---|
Fórmula molecular |
C21H27N3 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
9-[3-[(3R,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17-/m1/s1 |
Clave InChI |
GUDVQJXODNJRIJ-IAGOWNOFSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
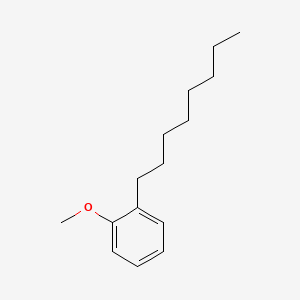
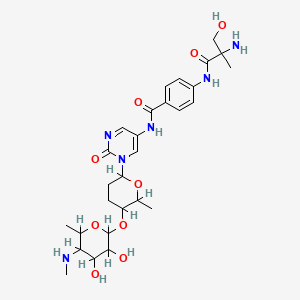
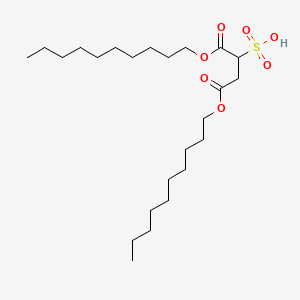
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
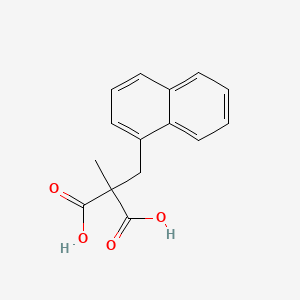
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)

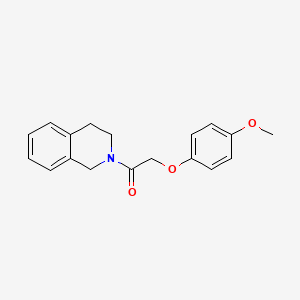
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
